6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile
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Overview
Description
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile typically involves the cycloaddition reaction of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the product. Additionally, industrial production would necessitate the use of large-scale reactors and purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of new organic π-donors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with therapeutic applications.
Industry: The compound’s properties are being investigated for use in various industrial processes, including catalysis and material fabrication.
Mechanism of Action
The mechanism by which 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’:5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione
- 4a,6,7,8a-Tetrahydro[1,3]dithiolo[5,6][1,4]dithiino[2,3-b][1,4]dioxine-2-thione
Uniqueness
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.
Properties
CAS No. |
92403-19-5 |
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Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
6,7,8,8a-tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2OS2/c10-4-7-8(5-11)14-9-6(13-7)2-1-3-12-9/h6,9H,1-3H2 |
InChI Key |
APXDFNWSXQIREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(OC1)SC(=C(S2)C#N)C#N |
Origin of Product |
United States |
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